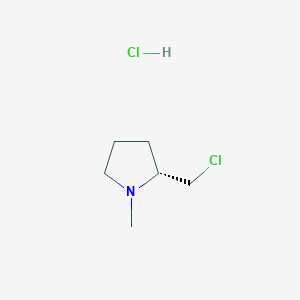

![molecular formula C8H5BrN2O2 B2928109 3-溴-1H-吡咯并[2,3-b]吡啶-6-羧酸 CAS No. 1638767-41-5](/img/structure/B2928109.png)

3-溴-1H-吡咯并[2,3-b]吡啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, has been reported in scientific literature . These compounds have been found to exhibit potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

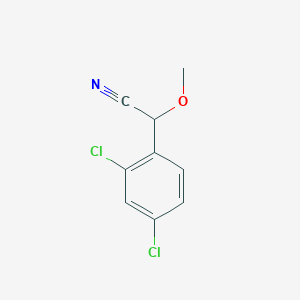

The molecular structure of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring .Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are primarily related to its inhibitory activity against various enzymes and receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are characterized by its molecular weight and its chemical formula. The molecular weight of this compound is 241.04 g/mol .科学研究应用

3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds have been studied for various biological activities and potential applications in scientific research. Below are six to eight unique applications, each detailed in its own section:

Anticancer Research

Pyrrolopyridine derivatives have shown potential as inhibitors of certain cancer cell lines. The synthesis and biological evaluation of these compounds as potent FGFR inhibitors indicate their role in reducing the migration and invasion abilities of cancer cells .

Antidiabetic Agents

These derivatives have been found to reduce blood glucose levels, suggesting their application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes and diabetes as a consequence of obesity .

Antimycobacterial Activity

The pyrrolopyridine scaffold has been associated with moderate antibacterial effects, including activity against mycobacteria, which suggests its use in developing new antimycobacterial agents .

Antiviral Research

Novel antiviral pyrrolopyridine derivatives have been developed with low toxicity and high selectivity, indicating their potential application in antiviral therapies .

Neurological Disorders

Studies have shown that pyrrolopyridines can be used to treat diseases of the nervous system due to their biological activity on certain neurological pathways .

Immune System Modulation

These compounds may also have applications in modulating the immune system, which could be beneficial for treating various immune-related diseases .

Cardiovascular Diseases

Due to their ability to reduce blood glucose levels, pyrrolopyridine derivatives may also find application in treating cardiovascular diseases associated with hyperlipidemia and hypertension .

Drug Design and Discovery

Computational methods have been used on pyrrolopyridine derivatives to design new inhibitors for various targets, such as JAK1 inhibitors, indicating their role in drug discovery processes .

Each application mentioned above represents a unique field where 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid could potentially be applied or serve as a starting point for further research and development.

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Pharmaceuticals | Free Full-Text | An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Novel antiviral pyrrolopyridine derivatives Fused Pyridine Derivatives: Synthesis and Biological Activities Computer aided designing of novel pyrrolopyridine derivatives

作用机制

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The bromine atom may also participate in halogen bonding with target proteins. These interactions can induce conformational changes in the target proteins, affecting their function .

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are currently unknown . Given the structural similarity of this compound to other pyrrolopyridine derivatives, it may affect pathways involving kinases or other signaling proteins .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes. The presence of the carboxylic acid group may enhance solubility in aqueous environments, while the bromine atom may affect the compound’s distribution and metabolism .

Result of Action

Depending on its targets and mode of action, the compound could potentially influence cell signaling, gene expression, or other cellular processes .

Action Environment

The action, efficacy, and stability of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be influenced by various environmental factors . These include the pH and composition of the biological medium, the presence of other biomolecules, and the temperature. For instance, the compound is recommended to be stored under inert gas at room temperature, suggesting that it may be sensitive to oxidation .

属性

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWBPGDEZHOYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CN2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

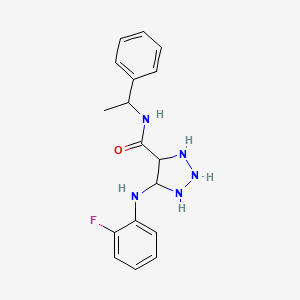

![5-(3-Phenylpyrazolidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2928026.png)

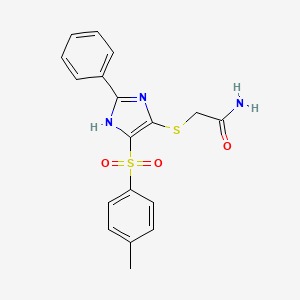

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2928032.png)

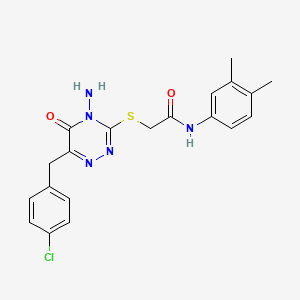

![1-[4-[4-Hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2928037.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2928039.png)

![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)

![3-(3,4-dimethoxybenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2928044.png)

![2,2,2-trifluoro-1-{7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}ethan-1-one](/img/structure/B2928046.png)

![7-Chloro-5-(4-(3-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2928047.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2928049.png)